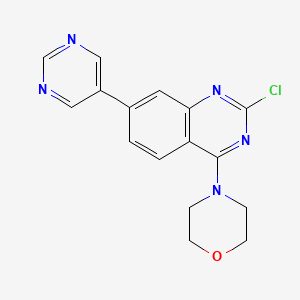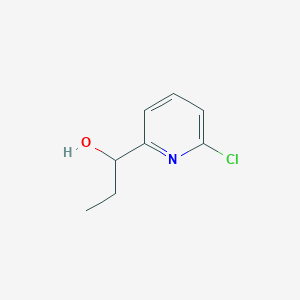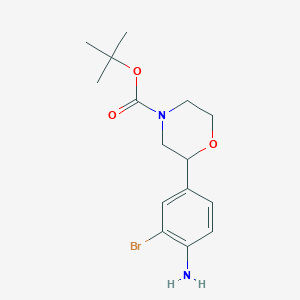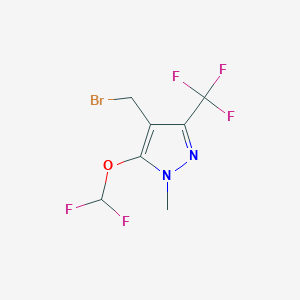
8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine is a synthetic organic compound with the molecular formula C15H13FN2S. It is characterized by the presence of a quinoline ring substituted with a fluorine atom at the 8th position and an amine group at the 4th position, which is further linked to a thienyl-ethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general steps include:
Formation of the Aryl Halide: The quinoline derivative is halogenated at the 8th position to introduce the fluorine atom.
Coupling Reaction: The halogenated quinoline is then coupled with a thienyl-ethyl boronic acid under Suzuki–Miyaura conditions, using a palladium catalyst and a base in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely scale up the Suzuki–Miyaura coupling reaction, optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the quinoline ring or the thienyl-ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the thienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and bases are typically employed.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents
Wirkmechanismus
The mechanism of action of 8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The thienyl-ethyl group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate biological pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Quinolinamine: Lacks the fluorine and thienyl-ethyl substitutions, resulting in different biological activity and chemical properties.
8-Fluoroquinoline: Contains the fluorine substitution but lacks the amine and thienyl-ethyl groups.
N-(2-(2-Thienyl)ethyl)quinolinamine: Similar structure but without the fluorine atom.
Uniqueness
8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine is unique due to the combination of the fluorine atom, amine group, and thienyl-ethyl substitution. This unique structure imparts distinct electronic properties and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
124533-68-2 |
|---|---|
Molekularformel |
C15H13FN2S |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine |
InChI |
InChI=1S/C15H13FN2S/c16-13-5-1-4-12-14(7-9-18-15(12)13)17-8-6-11-3-2-10-19-11/h1-5,7,9-10H,6,8H2,(H,17,18) |
InChI-Schlüssel |
ICVDYFIRSNABJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)NCCC3=CC=CS3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[4-(Benzyloxy)phenyl]-2-chloroethan-1-one](/img/structure/B8724485.png)

![1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-6-carboxylic acid](/img/structure/B8724499.png)
![5-Amino-2-[p-chlorobenzyloxy]pyridine](/img/structure/B8724507.png)





